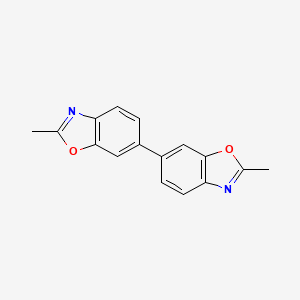

2,2'-Dimethyl-6,6'-bi-1,3-benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2’-Dimetil-6,6’-bi-1,3-benzoxazol es un compuesto aromático heterocíclico que consta de dos unidades de benzoxazol conectadas por un solo enlace en la posición 6 de cada anillo de benzoxazol.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2,2’-Dimetil-6,6’-bi-1,3-benzoxazol generalmente implica la condensación de 2-aminofenol con aldehídos o cetonas en condiciones ácidas o básicas. Un método común incluye el uso de un nano catalizador ácido sólido magnético ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) en agua bajo condiciones de reflujo, lo que produce el producto deseado con alta eficiencia .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto a menudo implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

2,2’-Dimetil-6,6’-bi-1,3-benzoxazol experimenta diversas reacciones químicas, incluidas:

Oxidación: Este compuesto se puede oxidar para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados de aminas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y el uso de solventes como etanol o diclorometano .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen quinonas, derivados de aminas y compuestos de benzoxazol sustituidos, que pueden tener diversas aplicaciones en la industria farmacéutica y la ciencia de los materiales .

Aplicaciones Científicas De Investigación

2,2’-Dimetil-6,6’-bi-1,3-benzoxazol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y colorantes.

Mecanismo De Acción

El mecanismo de acción de 2,2’-Dimetil-6,6’-bi-1,3-benzoxazol implica su interacción con objetivos biológicos a través de interacciones no covalentes. El anillo de benceno plano puede formar interacciones de apilamiento π-π o π-catión, mientras que los átomos de oxígeno y nitrógeno en la parte oxazol actúan como aceptores de enlace de hidrógeno. Estas interacciones permiten que el compuesto se una eficazmente y module la actividad de varios objetivos moleculares, incluidas las enzimas y los receptores involucrados en las vías de la enfermedad .

Comparación Con Compuestos Similares

Compuestos Similares

Bencimidazol: Similar en estructura, pero contiene un anillo de imidazol en lugar de un anillo de oxazol.

Benzisoxazol: Contiene un anillo de isoxazol, que difiere en la posición del átomo de nitrógeno.

Benzotiazol: Contiene un anillo de tiazol, con azufre reemplazando el oxígeno en el anillo de oxazol.

Singularidad

2,2’-Dimetil-6,6’-bi-1,3-benzoxazol es único debido a su disposición estructural específica, que confiere propiedades químicas y biológicas distintas.

Actividad Biológica

2,2'-Dimethyl-6,6'-bi-1,3-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its cytotoxic effects against cancer cell lines, potential antimicrobial properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two benzoxazole rings connected by a methylene bridge, which plays a crucial role in its biological activity.

Biological Activity Overview

The biological activities of this compound encompass various mechanisms and effects:

Anticancer Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that related benzoxazole derivatives can inhibit cell proliferation in various cancer cell lines such as HeLa and HepG2. These compounds often induce apoptosis through pathways involving caspases and modulation of Bcl-2 family proteins .

In a comparative study involving similar benzoxazole derivatives, it was found that modifications at specific positions significantly influenced cytotoxicity. For example, certain derivatives demonstrated enhanced activity against breast and lung cancer cell lines due to their ability to bind metal ions like Cu²⁺ more effectively than Mg²⁺ .

The mechanisms through which this compound exerts its effects include:

- Topoisomerase Inhibition : Some studies suggest that benzoxazole derivatives inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to increased DNA damage in cancer cells .

- Apoptosis Induction : The compound is believed to activate apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors .

Antimicrobial Activity

In addition to its anticancer properties, this compound may exhibit antimicrobial activity. Benzoxazole derivatives have been reported to show antibacterial effects against a range of pathogens including both Gram-positive and Gram-negative bacteria. The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of several benzoxazole derivatives including this compound:

- The compound exhibited IC50 values in the low micromolar range against HeLa cells.

- Apoptosis assays revealed a significant increase in early and late apoptotic cells upon treatment with the compound.

Propiedades

Número CAS |

6309-66-6 |

|---|---|

Fórmula molecular |

C16H12N2O2 |

Peso molecular |

264.28 g/mol |

Nombre IUPAC |

2-methyl-6-(2-methyl-1,3-benzoxazol-6-yl)-1,3-benzoxazole |

InChI |

InChI=1S/C16H12N2O2/c1-9-17-13-5-3-11(7-15(13)19-9)12-4-6-14-16(8-12)20-10(2)18-14/h3-8H,1-2H3 |

Clave InChI |

GJRPVGDVNFWOAL-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(O1)C=C(C=C2)C3=CC4=C(C=C3)N=C(O4)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.